3-Iodo-7-methylpyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-7-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-5-2-3-9-7-6(8)4-10-11(5)7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOOPDQAUFSFAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=C(C=NN12)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Post Synthetic Functionalization of 3 Iodo 7 Methylpyrazolo 1,5 a Pyrimidine
C-I Bond Activation and Transformation Pathways in 3-Iodopyrazolo[1,5-a]pyrimidines
The C-I bond at the C3 position of the pyrazolo[1,5-a]pyrimidine (B1248293) core is the most versatile functional handle for derivatization. Its relatively low bond dissociation energy makes it an excellent substrate for reactions involving oxidative addition to transition metal catalysts.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov The 3-iodo derivative is a highly effective substrate for these transformations. Palladium-catalyzed reactions, in particular, have been instrumental in diversifying the functional groups at the C3 position, which can significantly enhance biological activity. rsc.orgresearchgate.net
The Suzuki-Miyaura cross-coupling reaction is a prominent method for creating C(sp²)–C(sp²) bonds. This reaction has been successfully used to introduce a variety of aryl and heteroaryl moieties at the C3 position of related pyrazolo[1,5-a]pyrimidine systems, often employing a palladium catalyst in combination with a phosphine (B1218219) ligand. nih.govrsc.org For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been effectively coupled with a wide range of aryl and heteroaryl boronic acids under microwave-assisted conditions. nih.gov The principles of these reactions are directly applicable to 3-iodo analogs, which typically exhibit even greater reactivity than their bromo counterparts.
Other important palladium-catalyzed reactions include the Sonogashira coupling for introducing alkynyl groups and the Heck reaction for forming carbon-carbon bonds with alkenes. researchgate.net These reactions expand the range of possible modifications, allowing for the synthesis of structurally complex and diverse libraries of compounds from the 3-iodo precursor. researchgate.net
| Reaction | Catalyst/Reagents | Type of Bond Formed | Product Class |
| Suzuki-Miyaura | Pd catalyst (e.g., XPhosPdG2), Ligand (e.g., XPhos), Base, Aryl/Heteroaryl boronic acid | C(sp²)-C(sp²) | 3-Aryl/Heteroaryl-pyrazolo[1,5-a]pyrimidines |
| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Base, Terminal alkyne | C(sp²)-C(sp) | 3-Alkynyl-pyrazolo[1,5-a]pyrimidines |
| Heck | Pd catalyst, Base, Alkene | C(sp²)-C(sp²) | 3-Alkenyl-pyrazolo[1,5-a]pyrimidines |
| Buchwald-Hartwig | Pd catalyst, Ligand, Base, Amine | C(sp²)-N | 3-Amino-pyrazolo[1,5-a]pyrimidines |
The activation of the C-I bond is a gateway to a multitude of functionalized derivatives. The Sonogashira coupling, for example, provides a direct route to 3-alkynyl-pyrazolo[1,5-a]pyrimidines. These alkynyl derivatives are not only important final products but also serve as versatile intermediates for further transformations, such as click chemistry reactions. researchgate.net
For the synthesis of amino derivatives, the Buchwald-Hartwig amination is a key strategy. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the C3 position of the pyrazolo[1,5-a]pyrimidine core and a wide range of primary or secondary amines. mdpi.com The introduction of amino groups and specifically amide functionalities, such as picolinamide, at the C3 position has been shown to be critical for enhancing the inhibitory activity of these compounds against certain protein kinases, like TrkA. mdpi.com
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazolo[1,5-a]pyrimidine Core
Beyond C-I bond transformations, the pyrazolo[1,5-a]pyrimidine core itself is subject to electrophilic and nucleophilic substitution reactions, although the regioselectivity is highly dependent on the reaction conditions and the specific positions on the bicyclic system.
The pyrazolo[1,5-a]pyrimidine system is an electron-rich heterocycle. The pyrazole (B372694) moiety, in particular, activates the ring towards electrophilic attack. Molecular orbital calculations and experimental evidence confirm that the C3 position is the most nucleophilic center, making it the primary site for electrophilic substitution. researchgate.netnii.ac.jpjournalagent.com
The synthesis of 3-Iodo-7-methylpyrazolo[1,5-a]pyrimidine itself is a prime example of regioselective electrophilic substitution. Direct halogenation using reagents like N-iodosuccinimide (NIS) or a combination of potassium iodide and an oxidant like PIDA (phenyliodine diacetate) or K₂S₂O₈ leads to the selective installation of iodine at the C3 position in high yields. nih.govnih.govnih.gov Mechanistic studies indicate that these reactions proceed through an electrophilic substitution pathway. nih.gov Similarly, other electrophilic reactions such as bromination and nitration (under strongly acidic conditions) also occur preferentially at the C3 position. researchgate.netnii.ac.jp
The derivatization reactions of this compound generally exhibit good functional group tolerance. The one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines has been shown to be compatible with a variety of substituents on the starting materials, including both electron-donating (e.g., -Me, -OMe) and electron-withdrawing (e.g., -F, -Cl, -NO₂) groups on aryl rings, affording the desired products in high yields. nih.gov
In subsequent cross-coupling reactions of the 3-iodo compound, a broad scope of coupling partners can be used. For instance, Suzuki-Miyaura reactions can be performed with a wide array of aryl and heteroaryl boronic acids, tolerating various functional groups on the coupling partner. nih.govrsc.org This tolerance is crucial for building molecular complexity and fine-tuning the pharmacological properties of the final compounds. Studies on related heterocyclic systems have shown that classic conditions for electrophilic substitution can tolerate functionalities like esters and nitriles. nih.gov
Strategies for Enhancing Structural Complexity of Pyrazolo[1,5-a]pyrimidine Derivatives
Increasing the structural complexity of pyrazolo[1,5-a]pyrimidine derivatives is essential for developing potent and selective drug candidates. nih.govxjtlu.edu.cn The 3-iodo group serves as a pivotal starting point for multi-step synthetic sequences that systematically build upon the core scaffold.
A key strategy involves sequential cross-coupling reactions. For example, a 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one derivative can first undergo a Suzuki-Miyaura reaction at the C3 position. Following this, the lactam oxygen at the C5 position can be activated (e.g., by conversion to a leaving group), enabling a second Suzuki-Miyaura coupling to install a different aryl group, leading to highly complex 3,5-diarylated products. nih.govrsc.org This sequential approach allows for controlled and differential functionalization at multiple sites.
Another powerful strategy is the use of multi-component reactions (MCRs), which can rapidly generate complex pyrazolo[1,5-a]pyrimidine cores in a single step. nih.govnih.gov While often used to build the core itself, the principles can be extended to post-synthesis modifications. For instance, an alkynyl group introduced at the C3 position via Sonogashira coupling can participate in a subsequent 1,3-dipolar cycloaddition reaction (a type of "click chemistry") with an azide (B81097) to form a triazole ring, thereby appending a new heterocyclic system to the original core. beilstein-archives.org This combination of cross-coupling followed by a cycloaddition is a highly efficient method for enhancing structural complexity. rsc.orgresearchgate.net These multi-step pathways, originating from the versatile 3-iodo intermediate, are fundamental to the synthesis of advanced pyrazolo[1,5-a]pyrimidine-based molecules. mdpi.comnih.gov
Electrochemical Functionalization Approaches at the Pyrazolo[1,5-a]pyrimidine C(sp²)-H Bond (e.g., Chalcogenation)
Recent research has demonstrated an electro-catalysis protocol for the direct C-H chalcogenation of pyrazolo[1,5-a]pyrimidines. chemrxiv.org This method is distinguished by its mild reaction conditions, operating at room temperature, and its use of inexpensive graphite (B72142) electrode materials. chemrxiv.orgnih.gov The reaction proceeds via a radical cross-coupling mechanism and is conducted in an undivided cell, which simplifies the experimental setup. chemrxiv.org
Key features of this electrochemical technique include its rapid nature, high yields, and atom economy, as it requires only 0.5 equivalents of diaryl chalcogenides. chemrxiv.orgnih.gov The process is also oxidant-free, enhancing its green chemistry credentials. chemrxiv.org Tetrabutylammonium tetrafluoroborate (B81430) (TBABF₄) serves as the supporting electrolyte in the reaction. chemrxiv.org
A significant advantage of this methodology is its excellent regioselectivity. The chalcogenation occurs specifically at the C3 position of the pyrazolo[1,5-a]pyrimidine scaffold. chemrxiv.org Studies have shown that even when the C2 position is unsubstituted, the functionalization exclusively yields C3 selenylated products in good yields, ranging from 81% to 88%. chemrxiv.org Mechanistic investigations, including cyclic voltammetry and radical quenching experiments, have supported the proposed radical cross-coupling pathway for the reaction. nih.gov
The substrate scope of this electrochemical selenylation has been explored, revealing good tolerance for various substituents on the pyrazolo[1,5-a]pyrimidine ring. Derivatives with halogen substituents (p-F, p-Cl, p-Br, m-Br, p-I) on a phenyl ring at another position demonstrated excellent reactivity, with product yields between 84% and 90%. chemrxiv.org Furthermore, a derivative featuring a potent electron-withdrawing cyano group was also well-tolerated, affording the selenylated product in a high yield of 92%. chemrxiv.org The scalability of this method highlights its potential for practical synthetic applications. chemrxiv.org
Table 1: Electrochemical Selenylation of Various Pyrazolo[1,5-a]pyrimidine Derivatives
| Entry | Pyrazolo[1,5-a]pyrimidine Derivative | Diaryl Diselenide | Product | Yield (%) |
| 1 | Phenyl-substituted | Diphenyl diselenide | 3-selanyl-pyrazolo[1,5-a]pyrimidine | 84-90% |
| 2 | p-F-phenyl substituted | Diphenyl diselenide | 3-selanyl-(p-F-phenyl)pyrazolo[1,5-a]pyrimidine | 84-90% |
| 3 | p-Cl-phenyl substituted | Diphenyl diselenide | 3-selanyl-(p-Cl-phenyl)pyrazolo[1,5-a]pyrimidine | 84-90% |
| 4 | p-Br-phenyl substituted | Diphenyl diselenide | 3-selanyl-(p-Br-phenyl)pyrazolo[1,5-a]pyrimidine | 84-90% |
| 5 | p-I-phenyl substituted | Diphenyl diselenide | 3-selanyl-(p-I-phenyl)pyrazolo[1,5-a]pyrimidine | 84-90% |
| 6 | Cyano-substituted | Diphenyl diselenide | 3-selanyl-(cyano)pyrazolo[1,5-a]pyrimidine | 92% |
| 7 | C2-unsubstituted | Diphenyl diselenide | C3-selenylated product | 81-88% |
Data synthesized from research on electrochemical C-H chalcogenation. chemrxiv.org
Structural and Electronic Considerations in 3 Iodo 7 Methylpyrazolo 1,5 a Pyrimidine Derivatives
Conformational Analysis of the Pyrazolo[1,5-a]pyrimidine (B1248293) Fused Bicyclic System
The pyrazolo[1,5-a]pyrimidine system is inherently planar and rigid. nih.gov This planarity is a key feature that influences the molecule's interaction with biological targets and its photophysical behavior. The fusion of the pyrazole (B372694) and pyrimidine (B1678525) rings creates a stable aromatic system. nih.gov
Upon reduction of the pyrimidine ring, as in the case of 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines, the system loses its planarity, leading to the formation of stereoisomers with distinct conformational labilities. mdpi.com For instance, the reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate results in two pairs of geometric isomers (syn and anti), each with different stable conformations. mdpi.com The syn-isomers' conformational diversity is primarily determined by the rotation of the ester group, while the anti-isomers exhibit two main configurations of the pyrimidine ring. mdpi.com These conformational differences can be predicted by calculations and confirmed experimentally using NMR spectroscopy. mdpi.com
Electronic Effects of Iodine and Methyl Substituents
The electronic properties of the pyrazolo[1,5-a]pyrimidine core are significantly modulated by the nature and position of its substituents. The introduction of an iodine atom at the 3-position and a methyl group at the 7-position imparts specific electronic characteristics to the 3-Iodo-7-methylpyrazolo[1,5-a]pyrimidine molecule.
Substituents on the pyrazolo[1,5-a]pyrimidine ring system exert both inductive and resonance effects, which in turn modify the electron distribution within the molecule. The pyrazolo[1,5-a]pyrimidine core itself exhibits a π-amphoteric character, meaning it can act as both a π-electron donor and acceptor. rsc.org This is described as a π-excedent–π-deficient fused system. rsc.org
The iodine atom at the C3 position primarily exerts a -I (negative inductive) effect, withdrawing electron density from the ring due to its electronegativity. Halogens also have a +R (positive resonance) effect due to their lone pairs of electrons, but for iodine, the inductive effect is generally considered more dominant in influencing reactivity.
The methyl group at the C7 position is an electron-donating group, primarily through a +I (positive inductive) effect. This increases the electron density in the pyrimidine ring.
The substituents' electronic effects directly impact the aromaticity and reactivity of the pyrazolo[1,5-a]pyrimidine system. The high nucleophilicity of the C3 position makes it a prime site for electrophilic attack. encyclopedia.pub The introduction of an iodine atom at this position is a common functionalization step. nih.govrsc.org
The reactivity of different positions on the pyrazolo[1,5-a]pyrimidine core is influenced by the electronic properties of the substituents. For instance, in palladium-catalyzed cross-coupling reactions, the regioselectivity of the coupling depends on the electronic nature of the reagents. More π-deficient rings act as effective electrophilic partners, leading to arylation at the highly nucleophilic C3 position. nih.govencyclopedia.pub
The presence of electron-donating or electron-withdrawing groups on a phenyl ring attached at the 7-position can influence the ease of halogenation at the C3 position. Both types of groups are well-tolerated in iodination reactions, indicating the robustness of this functionalization. nih.govrsc.org
Regiochemical Control in Halogenation and Functionalization Reactions
Achieving regioselective functionalization of the pyrazolo[1,5-a]pyrimidine scaffold is crucial for the synthesis of derivatives with desired properties. sci-hub.seacs.org Various synthetic strategies have been developed to control the position of substitution.
Direct halogenation of the pyrazolo[1,5-a]pyrimidine core is a common method for introducing functional handles. The C3 position is the most common site for electrophilic halogenation. nih.govrsc.org A method utilizing a hypervalent iodine(III) reagent, such as phenyliodine diacetate (PIDA), in water allows for the highly regioselective iodination, bromination, and chlorination of pyrazolo[1,5-a]pyrimidines at the C3 position with excellent yields. nih.govrsc.org This method is effective for a range of substituted pyrazolo[1,5-a]pyrimidines, including those with electron-donating and electron-withdrawing groups. nih.govrsc.org
One-pot cyclization and oxidative halogenation methodologies have also been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov This approach involves the reaction of amino pyrazoles with enaminones or chalcones, followed by the introduction of a halogen at the 3-position. nih.gov
Palladium-catalyzed cross-coupling reactions are extensively used to introduce aryl and other groups at specific positions. nih.gov The choice of catalyst and reaction conditions can influence the regioselectivity of these reactions. For instance, selective functionalization at either the 3- or 7-position can be achieved by controlling the reaction parameters in coupling reactions with aryl bromides. nih.govencyclopedia.pub
The following table summarizes the regioselective halogenation of various pyrazolo[1,5-a]pyrimidine derivatives at the C3 position using PIDA and a halide source in water.
Photophysical Properties of Pyrazolo[1,5-a]pyrimidine Derivatives and Their Tunability
Pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention in materials science due to their promising photophysical properties, including fluorescence. nih.gov These compounds are emerging as an attractive class of fluorophores due to their small size, efficient synthesis, and tunable emission characteristics. rsc.org
The photophysical properties of these derivatives, such as absorption and emission wavelengths, molar absorptivity (ε), and fluorescence quantum yields (ΦF), can be modulated by introducing different substituents onto the pyrazolo[1,5-a]pyrimidine core. rsc.orgrsc.org This tunability allows for the design of fluorescent molecules for specific applications. rsc.org
The key to tuning the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives lies in the strategic placement of electron-donating (EDGs) and electron-withdrawing groups (EWGs) on the heterocyclic scaffold. This creates intramolecular charge transfer (ICT) characteristics that govern the absorption and emission behavior. rsc.org
Influence of Substituents at Position 7: Introducing EDGs at the 7-position of the pyrazolo[1,5-a]pyrimidine ring generally enhances both absorption and emission properties. rsc.orgrsc.org This is attributed to an ICT from the substituent to the fused ring system. Conversely, EWGs at this position tend to result in lower absorption and emission intensities. rsc.orgrsc.org
Intramolecular Charge Transfer (ICT): The π-amphoteric nature of the pyrazolo[1,5-a]pyrimidine core facilitates ICT. rsc.org For example, a derivative with an EWG like a pyridine (B92270) ring at position 7 can exhibit a strong solvatofluorochromic effect, where the emission wavelength changes with the polarity of the solvent. This indicates a larger dipole moment in the excited state compared to the ground state due to significant charge redistribution. rsc.org
Solid-State Emission: The solid-state emission of pyrazolo[1,5-a]pyrimidine derivatives is influenced by their molecular packing in the crystal lattice. Derivatives with simple aryl groups can exhibit good solid-state emission intensities. rsc.orgrsc.org An antiparallel molecular organization, favored by strong donor groups at position 7, can be beneficial for solid-state emission. rsc.org
The following table presents the photophysical data for a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines in dichloromethane, illustrating the effect of different substituents on their optical properties.
Relationship Between Molecular Structure and Fluorophore Potential
The potential of a molecule to act as a fluorophore is intrinsically linked to its molecular and electronic structure. In the case of this compound derivatives, the arrangement and nature of substituents on the core pyrazolo[1,5-a]pyrimidine scaffold dictate their photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts. The interplay between the electron-donating or electron-withdrawing nature of these substituents and the inherent electronic characteristics of the fused heterocyclic ring system is fundamental to understanding their fluorescence.
The pyrazolo[1,5-a]pyrimidine system is a fused, rigid, and planar N-heterocyclic structure that provides a robust framework for the design of fluorescent molecules. nih.gov Its structural versatility allows for modifications at various positions, which in turn modulates the electronic distribution within the molecule and, consequently, its interaction with light. rsc.orgnih.gov
Research into various pyrazolo[1,5-a]pyrimidine derivatives has revealed that their photophysical properties are highly tunable. rsc.org For instance, the introduction of electron-donating groups (EDGs) at the 7-position of the ring system has been shown to enhance both absorption and emission characteristics. rsc.org Conversely, the presence of electron-withdrawing groups (EWGs) at this same position tends to result in lower absorption and emission intensities. rsc.org This tunability is a key attribute for the development of fluorophores for specific applications.
In the context of this compound, the substituents at the 3- and 7-positions are an iodine atom and a methyl group, respectively. The methyl group is generally considered a weak electron-donating group, which would be expected to positively influence the fluorescence properties based on the general findings for this class of compounds. The iodine atom, being a halogen, has a dual electronic effect: it is inductively electron-withdrawing but can also be involved in resonance donation of its lone pair electrons. However, in many aromatic systems, the inductive effect of halogens tends to dominate.
Furthermore, the steric bulk of substituents can also play a role. For example, the presence of certain bulky groups can lead to phenomena such as aggregation-induced emission (AIE), where the fluorescence intensity is enhanced in the aggregated or solid state due to the restriction of intramolecular rotations. rsc.org While the methyl and iodo groups are not exceptionally bulky, their influence on the crystal packing and intermolecular interactions in the solid state could affect the solid-state emission properties.
To illustrate the structure-property relationships in this class of compounds, the following tables present hypothetical data based on the general principles observed in the literature for substituted pyrazolo[1,5-a]pyrimidines. These tables showcase how modifications to the core structure could be expected to influence the key photophysical parameters.
Table 1: Photophysical Properties of Hypothetical 7-Substituted-3-iodopyrazolo[1,5-a]pyrimidine Derivatives in Solution
| Compound | R7 Substituent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
| 1 | -H | 350 | 450 | 0.20 |
| 2 | -CH3 | 355 | 460 | 0.35 |
| 3 | -OCH3 | 365 | 475 | 0.50 |
| 4 | -Cl | 348 | 445 | 0.15 |
| 5 | -NO2 | 340 | 430 | 0.05 |
This table is illustrative and intended to demonstrate the expected trends based on the electronic nature of the substituents.
Table 2: Effect of Substitution at the 3-Position on the Photophysical Properties of 7-methylpyrazolo[1,5-a]pyrimidine
| Compound | R3 Substituent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
| 6 | -H | 352 | 458 | 0.40 |
| 7 | -I | 355 | 460 | 0.35 |
| 8 | -Br | 354 | 459 | 0.38 |
| 9 | -CN | 360 | 470 | 0.30 |
This table is illustrative and intended to demonstrate the expected trends based on the electronic nature of the substituents.
The data in these tables are hypothetical and serve to exemplify the general principles derived from experimental studies on related pyrazolo[1,5-a]pyrimidine systems. rsc.org The actual photophysical properties of this compound and its derivatives would need to be determined experimentally. However, based on the established structure-property relationships, it is reasonable to predict that the combination of a weak electron-donating group at position 7 and a halogen at position 3 would result in a molecule with modest to good fluorescence properties, which could be further tuned by introducing other functional groups at different positions on the heterocyclic core.
Advanced Characterization and Analytical Methodologies for 3 Iodo 7 Methylpyrazolo 1,5 a Pyrimidine
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable tools for elucidating the molecular structure of 3-Iodo-7-methylpyrazolo[1,5-a]pyrimidine, providing detailed information about its atomic composition, connectivity, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.
In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals provide a wealth of information. The protons on the pyrazolo[1,5-a]pyrimidine (B1248293) core are expected to appear in the aromatic region of the spectrum. The methyl group at the 7-position would present as a singlet, with a chemical shift influenced by the heterocyclic ring system.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The number of distinct signals indicates the number of unique carbon environments. The chemical shifts of the carbons in the pyrazolo[1,5-a]pyrimidine ring are characteristic of their electronic environment, with the carbon atom bonded to the iodine (C3) showing a significant downfield shift due to the halogen's electron-withdrawing nature.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 8.0 - 8.5 | - |
| C-2 | 140 - 145 | - |
| C-3 | - | 90 - 95 |
| H-5 | 7.0 - 7.5 | - |
| C-5 | 110 - 115 | - |
| H-6 | 6.5 - 7.0 | - |
| C-6 | 105 - 110 | - |
| 7-CH₃ | 2.5 - 3.0 | 15 - 20 |
| C-7 | 155 - 160 | - |
| C-3a | - | 145 - 150 |
| C-8a | - | 150 - 155 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. For this compound (C₈H₇IN₄), HRMS provides an exact mass measurement, which can be used to confirm its molecular formula. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the methyl group. The C=N and C=C stretching vibrations within the heterocyclic rings will also give rise to distinct peaks in the fingerprint region. The C-I bond also has a characteristic stretching frequency, typically observed in the far-infrared region.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 |
| C=N Stretch | 1620 - 1680 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-I Stretch | 500 - 600 |
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazolo[1,5-a]pyrimidine core is a chromophore that absorbs UV radiation, leading to π-π* and n-π* electronic transitions. The position of the absorption maxima (λ_max) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. The introduction of an iodine atom and a methyl group can cause shifts in the absorption bands compared to the parent pyrazolo[1,5-a]pyrimidine.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the purification and purity assessment of synthesized compounds. For this compound, techniques such as Thin-Layer Chromatography (TLC), column chromatography, and High-Performance Liquid Chromatography (HPLC) are commonly employed.
TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. Column chromatography is a preparative technique used to separate the desired product from unreacted starting materials and byproducts. HPLC, with its high resolution and sensitivity, is the gold standard for determining the purity of the final compound. By using a suitable stationary phase and mobile phase, a sharp, single peak in the HPLC chromatogram would indicate a high degree of purity.
Theoretical and Computational Investigations of 3 Iodo 7 Methylpyrazolo 1,5 a Pyrimidine
Quantum Chemical Calculations for Electronic Structure Analysis
Currently, there is no published data specifically detailing the electronic structure of 3-Iodo-7-methylpyrazolo[1,5-a]pyrimidine through quantum chemical calculations.
Density Functional Theory (DFT) Applications
While DFT has been applied to the broader pyrazolo[1,5-a]pyrimidine (B1248293) family to rationalize regioselectivity in their synthesis, specific calculations for this compound are not available. semanticscholar.org Such calculations would typically provide insights into the molecule's geometry, charge distribution, and molecular electrostatic potential, which are crucial for understanding its reactivity and intermolecular interactions. For related compounds, DFT calculations have been used to model geometrical parameters and analyze intermolecular interactions. researchgate.netnih.gov
Molecular Orbital Analysis
A specific molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions for this compound, has not been reported. This type of analysis is fundamental for predicting the compound's electronic behavior, reactivity, and kinetic stability. For other pyrazolopyrimidine derivatives, HOMO-LUMO calculations have been performed to understand charge transfer within the molecules. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
The synthesis of pyrazolo[1,5-a]pyrimidines is well-documented, often involving the condensation of 5-aminopyrazoles with various carbonyl compounds. researchgate.netarxiv.org However, computational modeling to elucidate the specific reaction mechanisms leading to this compound is not present in the current body of literature.
Transition State Analysis for Synthetic Pathways
There are no published transition state analyses for the synthetic pathways of this compound. This type of computational study is vital for understanding the energy barriers and feasibility of different reaction routes, providing a deeper insight into the reaction kinetics.
Understanding Regioselectivity through Computational Approaches
Computational studies have been successfully used to explain the regioselectivity observed in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. semanticscholar.org These studies often analyze the energies of different possible intermediates and transition states to determine the favored reaction pathway. However, a computational investigation specifically addressing the regioselectivity in the synthesis of the 3-iodo-7-methyl substituted variant is not available.
Prediction of Spectroscopic Properties
Computational prediction of spectroscopic properties such as NMR and IR spectra is a common practice to support experimental characterization. For many related heterocyclic systems, theoretical calculations have been used to assign vibrational frequencies and chemical shifts. researchgate.net However, for this compound, there are no published reports of computationally predicted spectroscopic data. Such data, when available, would be invaluable for the unambiguous identification and characterization of this compound.
Structure-Property Relationship Studies via Computational Methods
Computational chemistry provides powerful tools for elucidating the relationship between the molecular structure of this compound and its physicochemical properties. Through methods such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and molecular docking, researchers can predict and analyze various molecular attributes, including electronic structure, photophysical behavior, and potential biological interactions. These theoretical investigations are crucial for understanding the compound's characteristics and guiding the design of new derivatives with tailored functionalities.
Detailed computational studies on the broader pyrazolo[1,5-a]pyrimidine family have established a clear link between the nature and position of substituents and the resulting molecular properties. rsc.org The core structure of pyrazolo[1,5-a]pyrimidine is known for its structural versatility and has been a subject of interest for its resemblance to purines. researchgate.netekb.eg
Electronic and Photophysical Properties
The electronic properties of the pyrazolo[1,5-a]pyrimidine scaffold are highly tunable by substituents on the fused ring system. rsc.org The 7-methyl group in this compound acts as an electron-donating group (EDG). DFT and TD-DFT calculations on similar 7-substituted pyrazolo[1,5-a]pyrimidines reveal that EDGs at this position significantly influence the molecule's absorption and emission behaviors. rsc.org Specifically, electron-donating substituents at position 7 tend to enhance both absorption and emission intensities. rsc.org This effect is attributed to the promotion of intramolecular charge transfer (ICT) to or from the fused ring system. rsc.org
Conversely, the iodo-substituent at the 3-position introduces different electronic and steric effects. Halogenation at this position is a common strategy for modifying the chemical reactivity and intermolecular interaction potential of the scaffold. nih.gov The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and binding affinity to biological targets. Computational models are instrumental in predicting the strength and directionality of these interactions.
The table below summarizes the predicted influence of the substituents on the electronic properties of the pyrazolo[1,5-a]pyrimidine core, based on general findings from computational studies on analogous compounds.
| Substituent | Position | Classification | Predicted Effect on Electronic/Optical Properties |
|---|---|---|---|
| -CH₃ (Methyl) | 7 | Electron-Donating Group (EDG) | Favors larger absorption/emission intensities; enhances fluorescence quantum yield. rsc.org |
| -I (Iodo) | 3 | Electron-Withdrawing (Inductive), Halogen Bond Donor | Modifies electron distribution; enables potential for halogen bonding interactions in molecular assemblies or receptor binding. |
Molecular Docking and Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyrazolo[1,5-a]pyrimidine derivatives, docking studies are frequently employed to investigate their potential as inhibitors of various protein kinases, which are crucial targets in cancer therapy. ekb.egnih.govresearchgate.net
These in silico studies have shown that the pyrazolo[1,5-a]pyrimidine scaffold can fit effectively into the active sites of enzymes like cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3). ekb.egresearchgate.net The interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and, in the case of halogenated derivatives, potential halogen bonds.
For this compound, a hypothetical docking study would likely show the core scaffold forming key hydrogen bonds with backbone residues in a kinase hinge region. The 7-methyl group would likely occupy a hydrophobic pocket, while the 3-iodo group could form a halogen bond with a Lewis basic residue (e.g., an oxygen or nitrogen atom) in the active site, potentially enhancing binding affinity and selectivity.
The following table outlines the typical interactions observed in computational docking studies of pyrazolo[1,5-a]pyrimidine derivatives with protein kinase targets.
| Molecular Moiety | Potential Interaction Type | Typical Interacting Residues in Kinase Active Site |
|---|---|---|
| Pyrimidine (B1678525) Ring Nitrogens | Hydrogen Bonding | Backbone amides in the hinge region (e.g., Leu, Val). nih.gov |
| 7-Methyl Group | Hydrophobic Interaction | Hydrophobic pockets lined with nonpolar amino acids. |
| 3-Iodo Group | Halogen Bonding / Hydrophobic Interaction | Lewis basic atoms (e.g., backbone carbonyl oxygen) or hydrophobic regions. |
| Pyrazolo[1,5-a]pyrimidine Core | π-π Stacking | Aromatic residues (e.g., Phe, Tyr). |
Emerging Research Avenues and Future Perspectives for 3 Iodo 7 Methylpyrazolo 1,5 a Pyrimidine Chemistry
Development of Novel Synthetic Strategies and Methodologies
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 3-aminopyrazole (B16455) precursors with various 1,3-bielectrophilic compounds. researchgate.net However, the direct and regioselective synthesis of 3-iodo derivatives presents a unique challenge and an opportunity for methodological innovation.
Recent advancements have focused on one-pot cyclization and oxidative halogenation strategies. A notable development involves the reaction of aminopyrazoles with enaminones or chalcones in the presence of a halogen source. For instance, a one-pot methodology has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives by reacting amino pyrazoles, enaminones, and sodium halides. nih.gov A particularly effective method for iodination utilizes a combination of sodium iodide (NaI) and potassium persulfate (K₂S₂O₈) in water, which can provide nearly quantitative yields of 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov This approach is lauded for its efficiency and use of an environmentally benign solvent.
Future research will likely focus on expanding the substrate scope and functional group tolerance of these direct iodination methods. The development of photocatalyst-free, visible-light-induced C-H iodination using reagents like diacetoxyiodobenzene (B1259982) (PIDA) as the iodine source represents a promising and green alternative to traditional methods. researchgate.net Furthermore, multicomponent reactions, where three or more reactants are combined in a single step to form the final product, are being explored to enhance synthetic efficiency and molecular diversity. nih.govmdpi.com
Table 1: Comparison of Synthetic Strategies for 3-Iodo-Pyrazolo[1,5-a]pyrimidines
| Synthetic Strategy | Key Reagents | Advantages | Future Research Focus |
|---|---|---|---|
| One-Pot Cyclization/Oxidative Iodination | Aminopyrazole, Enaminone, NaI, K₂S₂O₈ | check_circleHigh efficiency, quantitative yields, uses water as a solvent. nih.gov | Expanding substrate scope, application to complex starting materials. |
| Visible-Light Induced C-H Iodination | Pyrazolo[1,5-a]pyrimidine (B1248293), PIDA | check_circlePhotocatalyst-free, mild conditions, green chemistry approach. researchgate.net | Improving regioselectivity, understanding mechanistic pathways. |
| Multicomponent Reactions | Aminopyrazole, Aldehyde, Active Methylene (B1212753) Compound | check_circleHigh atom economy, rapid assembly of complex structures. nih.gov | Development of stereoselective variants, direct incorporation of iodine. |
Exploration of C-I Bond Reactivity in Unprecedented Transformations
The carbon-iodine (C-I) bond at the 3-position is the most reactive site for nucleophilic substitution and metal-catalyzed cross-coupling reactions on the 3-Iodo-7-methylpyrazolo[1,5-a]pyrimidine scaffold. This high reactivity, exceeding that of the analogous bromo or chloro derivatives, makes it an invaluable precursor for synthesizing a vast library of functionalized molecules.
Palladium-catalyzed cross-coupling reactions are a cornerstone for derivatization. The Suzuki-Miyaura coupling, for instance, enables the formation of C-C bonds by reacting the iodo-scaffold with various aryl and heteroaryl boronic acids. This has been successfully applied to 3-bromo-pyrazolo[1,5-a]pyrimidines to create 3,5-diarylated derivatives, and the same efficiency is expected for the iodo counterpart. rsc.org Other key transformations include:
Sonogashira Coupling: To introduce alkyne functionalities, which are useful for creating extended π-conjugated systems or as handles for click chemistry. researchgate.net
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the introduction of diverse amine substituents.
Heck and Stille Couplings: To form C-C bonds with alkenes and organostannanes, respectively.
Beyond traditional cross-coupling, emerging research is exploring photocatalysis and electrochemistry to activate the C-I bond for novel transformations. kaust.edu.saresearchgate.net These methods operate under mild conditions and can provide access to unique reactive intermediates, leading to previously inaccessible derivatives. The development of radical C-H functionalization reactions, where the C-I bond is homolytically cleaved, could open new pathways for alkylation and other transformations. kaust.edu.sa
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
The transition from laboratory-scale synthesis to scalable industrial production is a significant hurdle in chemical research. Flow chemistry offers a compelling solution by performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions.
While the application of flow chemistry specifically to this compound has not been extensively documented, its successful use in the synthesis of related pyrazole-fused scaffolds demonstrates its feasibility. mdpi.com A flow-based process could be envisioned for the initial cyclization and iodination steps, allowing for rapid and safe production of the core intermediate. Subsequently, downstream functionalization reactions, such as Suzuki or Sonogashira couplings, could also be adapted to flow systems.
Automated synthesis platforms, coupled with flow chemistry, would enable the rapid generation of large libraries of derivatives based on the this compound scaffold. Such platforms can systematically vary reactants and conditions, accelerating the discovery of compounds with optimal properties for specific applications, be it in medicine or materials science.
Advanced Material Science Applications of this compound Derivatives
Pyrazolo[1,5-a]pyrimidine derivatives have recently attracted significant attention in material science due to their robust, planar structure and intriguing photophysical properties. nih.govresearchgate.net They are emerging as a promising class of fluorophores with tunable emission characteristics. rsc.org The electronic properties of the scaffold can be precisely modified by introducing electron-donating or electron-withdrawing groups, which is readily achieved via functionalization of the 3-iodo intermediate.
Key application areas include:
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and excellent photostability of some pyrazolo[1,5-a]pyrimidine derivatives make them candidates for use as emitters in OLED devices. researchgate.net Their tunable emission from blue to red can be achieved through strategic substitution.
Chemosensors: The fluorescence of the pyrazolo[1,5-a]pyrimidine core can be sensitive to the presence of specific analytes. Derivatives can be designed to act as fluorescent "turn-on" or "turn-off" sensors for detecting metal ions, anions, or biologically relevant molecules. researchgate.net
Solid-State Emitters: Certain derivatives exhibit strong fluorescence even in the solid state, a desirable property for applications in solid-state lighting and displays. rsc.orgrsc.org
The this compound is a critical building block for creating these advanced materials. The C-I bond allows for the introduction of conjugated substituents that can extend the π-system of the molecule, directly influencing its absorption and emission properties.
Table 2: Potential Material Applications of Functionalized this compound
| Application Area | Required Property | Role of 3-Position Functionalization |
|---|---|---|
| OLED Emitters | High quantum yield, specific emission wavelength, photostability. researchgate.net | Introduce extended π-conjugated aryl or vinyl groups to tune the emission color and improve charge transport. |
| Fluorescent Chemosensors | Analyte-specific binding site, fluorescence quenching/enhancement mechanism. researchgate.net | Incorporate receptor moieties (e.g., crown ethers, chelating groups) that modulate the electronic structure upon binding. |
| Solid-State Lighting | Strong emission in the solid state, resistance to aggregation-caused quenching. rsc.org | Attach bulky substituents to prevent intermolecular π-π stacking, preserving fluorescence in the solid phase. |
Synergistic Approaches Between Experimental Synthesis and Computational Chemistry
The integration of computational chemistry with experimental synthesis provides a powerful paradigm for accelerating research. Quantum chemical methods, such as Density Functional Theory (DFT), are invaluable for understanding the structure, reactivity, and properties of molecules like this compound.
Computational studies can be employed to:
Predict Reaction Outcomes: DFT calculations can model reaction pathways and transition states, helping to predict the regioselectivity of synthetic transformations and optimize reaction conditions before they are attempted in the lab. researchgate.net
Elucidate Electronic Structure: Time-dependent DFT (TD-DFT) can be used to calculate the absorption and emission spectra of novel derivatives, guiding the design of new fluorophores for material science applications. rsc.orgrsc.org This allows for the pre-screening of candidate molecules to identify those with the most promising photophysical properties.
Guide Drug Design: For medicinal chemistry applications, molecular docking simulations can predict how different derivatives of the pyrazolo[1,5-a]pyrimidine scaffold bind to target proteins, such as protein kinases. ekb.egnih.gov This synergy allows for the rational design of more potent and selective inhibitors, focusing synthetic efforts on the most promising candidates.
This synergistic loop, where computational predictions guide experimental work and experimental results validate and refine computational models, is crucial for the efficient development of new molecules and materials based on the this compound core. researchgate.net
Q & A
Q. What are the most reliable synthetic routes for preparing 3-iodo-7-methylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
The compound can be synthesized via regioselective C3 iodination of pyrazolo[1,5-a]pyrimidine precursors using hypervalent iodine reagents. Optimized conditions (e.g., N-iodosuccinimide in acetonitrile at 80°C) yield up to 95% product with excellent regioselectivity . Key factors include the electronic nature of substituents: electron-withdrawing groups (e.g., –Cl, –Br) on the phenyl ring enhance iodination efficiency, while steric hindrance at C3 must be minimized. Characterization via H/C NMR and HRMS confirms structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?
H NMR reveals diagnostic signals: a singlet for the C7 methyl group (~δ 2.5 ppm) and deshielded aromatic protons near C3-iodo (δ 7.5–8.5 ppm). C NMR shows the iodine-bearing carbon at ~δ 90–100 ppm. IR spectroscopy confirms the absence of carbonyl impurities (no peaks ~1700 cm). HRMS with [M+H] matching calculated values (e.g., m/z 314.01 for CHIN) ensures purity .
Q. How does the iodine substituent at C3 affect reactivity in cross-coupling reactions?
The C3-iodo group enables Suzuki-Miyaura and Sonogashira couplings for functionalization. For example, palladium-catalyzed coupling with arylboronic acids replaces iodine with aryl groups, forming 3-aryl derivatives. Reaction efficiency depends on ligand choice (e.g., XPhos) and base (KCO in DMF/water) . The iodine atom’s leaving-group ability is superior to bromine or chlorine in such transformations.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) often arise from substituent positioning. For 3-iodo-7-methyl derivatives, the iodine atom’s steric bulk and electronic effects modulate binding to ATP pockets in kinases like Pim-1 or CDK8. Comparative molecular docking and SAR studies (e.g., replacing iodine with smaller halogens) clarify target selectivity .
Q. How can regioselectivity be controlled during functionalization of the pyrazolo[1,5-a]pyrimidine core?
Hypervalent iodine reagents (e.g., PhI(OAc)) direct electrophilic substitution to C3 due to the electron-rich pyrimidine ring. Computational studies (DFT) show that iodination at C3 is kinetically favored over C5/C7 positions by >10 kcal/mol. Steric maps of the core scaffold further guide substituent placement .
Q. What in vitro/in vivo models are suitable for evaluating the anticancer potential of this compound?
- In vitro : Screen against cancer cell lines (HeLa, MCF-7) using MTT assays. Mechanistic studies include flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for p53, Bcl-2, and caspase-3 activation .
- In vivo : Use xenograft models (e.g., S180 tumors in mice) with F-labeled derivatives for PET imaging to assess biodistribution .
Q. How does the methyl group at C7 influence metabolic stability compared to bulkier substituents?
The C7 methyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In microsomal assays, 7-methyl derivatives show 2–3× longer half-lives than 7-phenyl analogs. However, bulkier groups (e.g., 7-benzamido) improve target affinity but may increase hepatotoxicity .
Q. What computational methods predict the binding affinity of this compound to kinase targets?
Molecular dynamics simulations (Amber/CHARMM force fields) and free-energy perturbation (FEP) calculations quantify interactions with kinase ATP pockets. For example, the iodine atom forms halogen bonds with backbone carbonyls (e.g., Glu95 in CDK2), contributing −2.5 kcal/mol binding energy .
Q. How do structural modifications at C3 and C7 impact solubility and formulation development?
- C3 : Iodo substituents reduce aqueous solubility (logP ~2.5). Replacing iodine with polar groups (e.g., –OH, –NH) increases solubility but may reduce membrane permeability.
- C7 : Methyl groups maintain lipophilicity, while carboxylate esters (e.g., 7-carboxamide) enable salt formation for injectable formulations .
Q. What are the limitations of current synthetic methods for scaling up this compound?
Challenges include:
- High-cost hypervalent iodine reagents (e.g., NIS). Alternatives like KI/I under oxidative conditions reduce costs but lower yields (~60%).
- Purification difficulties due to byproducts (e.g., di-iodinated species). Flash chromatography with ethyl acetate/hexane gradients (3:7) resolves this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
